Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
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Overview
Description
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:
5-isopropyl-1,3,4-thiadiazole-2-amine+ethyl oxalyl chloride→Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate
Industrial Production Methods
Industrial production of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ethyl ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Thiadiazole derivatives are known for their biological activities, and this compound is no exception.
Agriculture: It can be used as a pesticide or herbicide due to its potential to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. For example, it can bind to the active site of an enzyme, blocking its function and leading to the death of the microorganism. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate can be compared with other thiadiazole derivatives such as:
- 5-ethyl-1,3,4-thiadiazole-2-amine
- 5-methyl-1,3,4-thiadiazole-2-thiol
- 5-phenyl-1,3,4-thiadiazole-2-amine
These compounds share the thiadiazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is unique due to its specific substitution pattern, which may confer distinct reactivity and application potential.
Properties
IUPAC Name |
ethyl 2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-4-15-8(14)6(13)10-9-12-11-7(16-9)5(2)3/h5H,4H2,1-3H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQTIVJUUONHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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